molecular formula C9H8N2O2 B7902926 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid

Cat. No.: B7902926
M. Wt: 176.17 g/mol
InChI Key: YYLXWJHYFXRPCP-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. The methyl group at the 4-position and the carboxylic acid at the 5-position confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the [2,3-C] fusion pattern, which distinguishes it from other pyrrolopyridine isomers (e.g., [2,3-b] or [3,2-c]) .

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6-2-3-10-7(6)4-11-8(5)9(12)13/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLXWJHYFXRPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CN=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid is investigated for its potential therapeutic applications:

  • Enzyme Inhibition : It has been explored as an inhibitor for various enzymes involved in disease pathways. For instance, derivatives of this compound have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. A study demonstrated that certain derivatives exhibited IC₅₀ values in the nanomolar range against FGFR1, 2, and 3, indicating strong inhibitory potential against cancer cell proliferation and migration .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis:

  • Heterocyclic Chemistry : It is used to synthesize more complex heterocyclic compounds, which are often biologically active. The unique structure allows for various modifications that can lead to novel pharmacophores .
  • Material Science : Its properties make it suitable for developing new materials with specific chemical functionalities. Research indicates that compounds with similar structures can be utilized in creating advanced polymers and coatings .

Case Study 1: FGFR Inhibition

A recent study evaluated a series of pyrrolo[2,3-C]pyridine derivatives, including this compound, for their activity against FGFRs. The results showed that one derivative significantly inhibited breast cancer cell proliferation and induced apoptosis at low concentrations. This suggests that modifications of the compound could lead to effective cancer therapies .

Case Study 2: Synthesis of Novel Compounds

In another study focused on synthetic methodologies, researchers employed this compound as a precursor to develop novel compounds with enhanced biological activity. The multi-step synthesis involved reactions with various electrophiles, leading to a library of derivatives tested for biological efficacy .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key analogs based on substituent positions, ring fusion, and physicochemical properties:

Compound Name Substituents Fusion Pattern Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid 4-CH₃, 5-COOH [2,3-C] C₁₀H₈N₂O₂ 204.18 High polarity due to COOH; potential for hydrogen bonding. Used in radiopharmaceutical synthesis (e.g., [¹⁸F] labeling) .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH [2,3-C] C₈H₅ClN₂O₂ 204.59 Electron-withdrawing Cl increases acidity of COOH. Synthetic yield: 71% .
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 4-CH₃, 5-COOH, 3-CHO [2,3-B] C₁₀H₈N₂O₃ 204.18 Formyl group enhances reactivity for nucleophilic additions. CAS: 1190313-55-3 .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 5-Cl, 4-COOH [2,3-B] C₈H₅ClN₂O₂ 204.59 Chlorine at 5-position may improve lipophilicity. Used as a pharmaceutical intermediate .
Furo[2,3-c]pyridine-5-carboxylic acid 5-COOH, fused furan [2,3-C] (furan) C₈H₅NO₃ 179.13 Furan ring reduces basicity compared to pyrrolopyridines. Applied in carboxamide synthesis .

Biological Activity

4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid is a member of the pyrrolopyridine family, characterized by its unique fused ring structure and functional groups. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1416440-15-7

The structure features a methyl group at the 4-position and a carboxylic acid at the 5-position, contributing to its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[2,3-C]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications enhance the inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for effective derivatives often fall below 25 µM, indicating strong potency against pathogens such as Mycobacterium tuberculosis .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation .

Cancer Cell Line IC50 (µM) Toxicity to Non-cancerous Cells
Ovarian Cancer4.5 - 9.5Low
Breast CancerModerateMinimal

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in targeting fibroblast growth factor receptors (FGFR). A related study identified that certain derivatives exhibited IC50 values in the low nanomolar range against FGFR1, 2, and 3, suggesting potential applications in cancer therapy .

The biological activities of this compound are likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for tumor growth and survival.
  • Receptor Modulation : The ability to modulate receptor activity may contribute to its anticancer effects.

Case Studies

  • Antimycobacterial Activity : A study assessed various pyrrolo[2,3-C]pyridine derivatives for their effectiveness against M. tuberculosis. The most active compounds demonstrated MIC values less than 25 µM, highlighting their potential as new therapeutic agents against resistant strains .
  • Cytotoxicity Assessment : In a comparative study involving ovarian and breast cancer cell lines, compounds derived from this scaffold were tested for cytotoxicity. Results indicated that modifications at specific positions could enhance selectivity towards cancerous cells while minimizing harm to healthy tissues .

Q & A

Q. What are the common synthetic routes for 4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of pyrrolo-pyridine precursors. For example, ethyl esters (e.g., Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate, CAS 147503-88-6) can serve as intermediates. Hydrolysis of the ester group under acidic or basic conditions (e.g., NaOH/EtOH reflux) yields the carboxylic acid. Alternative approaches may involve cyclization reactions using Pd-catalyzed cross-coupling or directed C-H activation to introduce the methyl group at the 4-position .
  • Key Considerations :
  • Protect reactive sites (e.g., NH groups) during iodination or methylation.
  • Monitor reaction progress via TLC or LCMS to avoid over-functionalization.

Q. How can this compound be purified effectively?

  • Methodological Answer : Recrystallization is preferred for carboxylic acids due to their polar nature. Use solvent systems like ethanol/water or DCM/hexane. Column chromatography (silica gel, eluent: 5–10% MeOH in DCM) is suitable for intermediates. Purity validation via HPLC (≥95% purity threshold) and melting point analysis (compare to analogs: e.g., 5-Methyl-1H-pyrazole-3-carboxylic acid, mp 241–242°C ).

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Regioselectivity in pyrrolo-pyridine systems is influenced by directing groups and reaction conditions. For example:
  • Use Pd(OAc)₂ with ligands (e.g., XPhos) to direct C-H activation at the 4-position .
  • Introduce temporary protecting groups (e.g., SEM or Boc) to block undesired sites during methylation .
  • Computational modeling (DFT) can predict reactive sites, as demonstrated in studies on pyrazole-carboxylic acid analogs .

Q. How can conflicting spectral data (e.g., NMR vs. mass spec) for this compound be resolved?

  • Methodological Answer :
  • NMR Analysis : Compare chemical shifts to structurally similar compounds (e.g., 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, δ 7.63 ppm for aromatic protons ). Use 2D techniques (HSQC, HMBC) to confirm connectivity.
  • Mass Spec Validation : High-resolution ESI-MS can distinguish between isobaric impurities. For example, a discrepancy in molecular ion ([M+H]⁺) may indicate incomplete deprotection or oxidation .
  • Cross-Validation : Correlate with X-ray crystallography data, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. What strategies optimize stability during storage and handling?

  • Methodological Answer :
  • Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Handling : Avoid prolonged exposure to light or moisture. For analogs like 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, SDS guidelines recommend PPE (gloves, goggles) and fume hood use .

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